

The Antioxidant Action of Peonidin 3-rutinoside: A Technical Guide

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Compound of Interest		
Compound Name:	Peonidin 3-rutinoside	
Cat. No.:	B15593890	Get Quote

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Abstract

Peonidin 3-rutinoside, an anthocyanin prevalent in various fruits and vegetables such as purple sweet potatoes, plums, and cherries, exhibits significant antioxidant properties. Its mechanism of action is multifaceted, involving both direct scavenging of reactive oxygen species (ROS) and indirect modulation of cellular antioxidant defense systems. This technical guide provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. The primary antioxidant functions of **Peonidin 3-rutinoside** include direct electron/hydrogen atom donation to neutralize free radicals and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of endogenous antioxidant enzymes. This document serves as a comprehensive resource for understanding and investigating the therapeutic potential of **Peonidin 3-rutinoside** in mitigating oxidative stress.

Direct Antioxidant Mechanisms: Radical Scavenging Activity

The core of **Peonidin 3-rutinoside**'s direct antioxidant capacity lies in its chemical structure. The phenolic hydroxyl groups on the flavonoid backbone can donate a hydrogen atom or an electron to unstable reactive oxygen species, thereby neutralizing them and terminating radical chain reactions. This activity is commonly quantified using various in vitro assays.



Quantitative Data on In Vitro Antioxidant Activity

The efficacy of **Peonidin 3-rutinoside** and structurally similar anthocyanins has been evaluated using several standard antioxidant assays. The following table summarizes key quantitative data, primarily focusing on IC50 values (the concentration required to inhibit 50% of the radical activity), which are crucial for comparing antioxidant potency.

Assay Type	Compound/Extract	IC50 / Activity Value	Reference(s)
DPPH Radical Scavenging	Peonidin-based Anthocyanin Monomer (P4 from Purple Sweet Potato)	26.71 μg/mL	[1]
DPPH Radical Scavenging	Peonidin-based Anthocyanin Monomer (P5 from Purple Sweet Potato)	28.76 μg/mL	[1]
Superoxide Anion Scavenging	Peonidin-based Anthocyanin Monomer (P4 from Purple Sweet Potato)	29.05 μg/mL	[1]
Superoxide Anion Scavenging	Peonidin-based Anthocyanin Monomer (P5 from Purple Sweet Potato)	30.62 μg/mL	[1]
ORAC (Oxygen Radical Absorbance Capacity)	Peonidin 3-glucoside (structurally similar)	5.92 μmol Trolox Equivalents / μmol	[2]

Note: Data for specific **Peonidin 3-rutinoside** isomers are limited; values from closely related peonidin-based monomers and glucosides are presented as the most relevant available data.

Experimental Protocols for In Vitro Assays



Detailed methodologies are critical for the accurate assessment and replication of antioxidant capacity studies. Below are protocols for the most common assays.

This assay measures the capacity of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

- Reagents and Equipment:
 - Peonidin 3-rutinoside sample
 - DPPH (0.1 mM in methanol or ethanol)
 - Methanol or Ethanol (99.5%)
 - Ascorbic acid or Trolox (positive control)
 - UV-Vis Spectrophotometer
 - 96-well microplate or cuvettes
 - Micropipettes
- Protocol:
 - Preparation of Solutions:
 - Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
 - Prepare a stock solution of Peonidin 3-rutinoside in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 μg/mL).
 - Prepare a similar dilution series for the positive control (e.g., ascorbic acid).
 - Assay Procedure:
 - To a 96-well plate, add 50 μL of each sample dilution or control.
 - Add 150 μL of the 0.1 mM DPPH solution to each well.

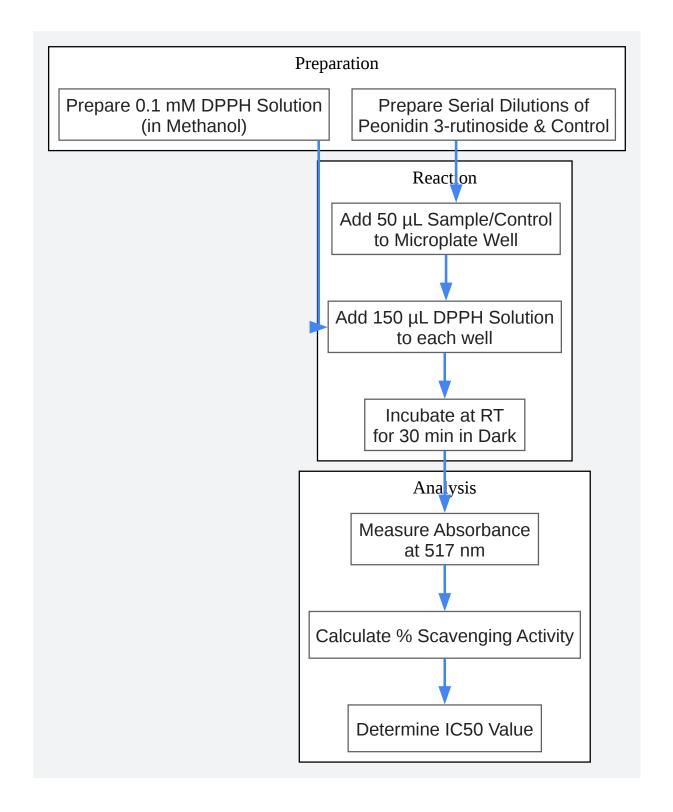




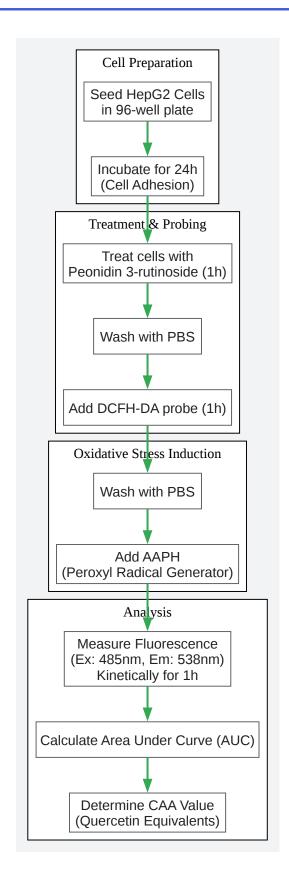


- For the blank control, mix 50 μ L of methanol with 150 μ L of the DPPH solution.
- Incubation and Measurement:
 - Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
 - Measure the absorbance of each well at 517 nm.
- Calculation:
 - Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control A_sample) / A_control] x 100
 - Plot the scavenging percentage against the sample concentration and determine the IC50 value from the curve.









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References

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